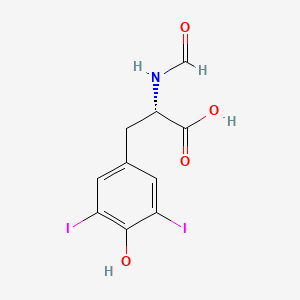
N-Formyl-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Formyl-3,5-diiodo-L-tyrosine” is a compound with the molecular formula C10H9I2NO4 . It is a derivative of L-tyrosine, a non-essential amino acid, which has been iodinated at positions 3 and 5 of the aromatic ring . The compound also contains a formyl group attached to the nitrogen of the amino acid .
Molecular Structure Analysis
The molecular structure of N-Formyl-3,5-diiodo-L-tyrosine can be represented by the InChI string:InChI=1S/C10H9I2NO4/c11-6-1-5 (2-7 (12)9 (6)15)3-8 (10 (16)17)13-4-14/h1-2,4,8,15H,3H2, (H,13,14) (H,16,17)/t8-/m0/s1 . This indicates that the compound has a chiral center at the alpha carbon of the amino acid . Physical And Chemical Properties Analysis
N-Formyl-3,5-diiodo-L-tyrosine has a molecular weight of 460.99 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 460.86210 g/mol .Applications De Recherche Scientifique
The research and application of N-Formyl-3,5-diiodo-L-tyrosine (hereafter referred to by its chemical name due to the requirement to avoid abbreviations) are pivotal in various scientific domains, particularly in the study of amino acid modifications and their implications in biological systems. Although direct studies on this specific compound are limited, insights can be drawn from research on similar tyrosine derivatives and their biological significance.
Understanding Tyrosine Modifications
Research into tyrosine and its derivatives, including modifications like sulfation, nitration, and oxidation, offers valuable insights into biological mechanisms and potential therapeutic applications. Tyrosine sulfation, a common post-translational modification, plays a crucial role in protein-protein interactions, influencing numerous biochemical and physiological reactions (Yang et al., 2015). Similarly, the study of tyrosine nitration in proteins reveals its significance in hydrophilic and hydrophobic environments, highlighting the impact of oxidative stress and offering potential pathways for therapeutic intervention (Bartesaghi et al., 2006).
Biotechnological Applications
The versatility of tyrosine-based enzymes like tyrosinase, which acts on phenolic substrates, demonstrates the potential for biotechnological applications ranging from bioremediation of pollutants to biosensor development and synthesis of pharmaceuticals (Min et al., 2019). This underscores the relevance of studying N-Formyl-3,5-diiodo-L-tyrosine and similar compounds in developing innovative biotechnological solutions.
Therapeutic Potential and Diagnostic Applications
The exploration of amino acids like tyrosine in the context of diseases and diagnostics, particularly through the use of advanced imaging techniques such as positron emission tomography (PET) with O-(2-[(18)F]-fluoroethyl)-L-tyrosine, offers promising avenues for the non-invasive diagnosis and treatment monitoring of neurological conditions and cancers (Rapp et al., 2013). Such studies highlight the potential clinical value of understanding and manipulating tyrosine derivatives for therapeutic benefits.
Mécanisme D'action
Target of Action
N-Formyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid tyrosine . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Mode of Action
The detailed cellular and molecular mechanisms through which N-Formyl-3,5-diiodo-L-tyrosine elicits its actions remain largely unknown. It is known that 3,5-diiodo-l-thyronine (3,5-t2), an endogenous metabolite of thyroid hormones, exhibits interesting metabolic activities . In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . While several lines of evidence suggest that 3,5-T2 mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described .
Biochemical Pathways
N-Formyl-3,5-diiodo-L-tyrosine is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .
Result of Action
Given its role as an intermediate in the biosynthesis of thyroid hormones, it may influence the regulation of metabolism, growth, and development .
Propriétés
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVURRYXKQJID-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747826 |
Source


|
| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-3,5-diiodo-L-tyrosine | |
CAS RN |
906327-16-0 |
Source


|
| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

